N-Z-1,5-pentanediamine hydrochloride is primarily used as a building block in the synthesis of peptides. Peptides are short chains of amino acids linked by peptide bonds, and they play essential roles in various biological processes. N-Z-1,5-pentanediamine hydrochloride serves as a spacer molecule, introducing a five-carbon chain between two amino acids in the peptide sequence. This spacer can be crucial for achieving specific conformations or functionalities within the peptide [1].
N-Z-1,5-pentanediamine hydrochloride can be employed in chemical biology research to study protein-protein interactions. By attaching the molecule to a protein of interest, scientists can investigate how the modified protein interacts with other proteins in a cellular environment. This technique allows researchers to gain insights into protein function and potentially identify novel drug targets [2].
N-Z-1,5-pentanediamine hydrochloride is a chemical compound with the formula CHN·HCl. It is a hydrochloride salt of 1,5-pentanediamine, which is also known as pentamethylenediamine or cadaverine. This compound features a straight-chain pentane backbone with amino groups located at the terminal positions (1 and 5). The molecular weight of N-Z-1,5-pentanediamine hydrochloride is approximately 188.07 g/mol .
N-Z-1,5-pentanediamine hydrochloride exhibits biological activity associated with its structure as a diamine. It has been noted for its role in cellular metabolism and its potential involvement in the synthesis of polyamines, which are crucial for cell growth and function. Additionally, cadaverine (the free base form) has been studied for its antimicrobial properties and may influence microbial growth .
The synthesis of N-Z-1,5-pentanediamine hydrochloride typically involves:
N-Z-1,5-pentanediamine hydrochloride finds applications in several fields:
Studies on N-Z-1,5-pentanediamine hydrochloride have focused on its interactions with various biological systems. It has been observed that this compound can influence cellular pathways involving polyamines, potentially affecting cell proliferation and differentiation. Additionally, its interactions with other compounds have been explored to understand its role in metabolic processes and antimicrobial activity .
Several compounds share structural similarities with N-Z-1,5-pentanediamine hydrochloride. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,4-Butanediamine | Alkane-alpha,omega-diamine | Shorter chain length; used primarily in plastics |
1,6-Hexanediamine | Alkane-alpha,omega-diamine | Longer chain; used in polymer production |
Cadaverine (1,5-Pentanediamine) | Alkane-alpha,omega-diamine | Free base form; known for its biological activity |
2-Aminopentane | Primary amine | Different functional group positioning |
N-Z-1,5-pentanediamine hydrochloride is unique due to its specific chain length and terminal amino groups, which confer distinct chemical reactivity and biological properties compared to these similar compounds .
The systematic IUPAC name for this compound is N-(5-aminopentyl)carbamate hydrochloride. Its nomenclature reflects the presence of a pentanediamine backbone (1,5-diaminopentane) with a benzyloxycarbonyl (Cbz) group protecting one amine, while the other remains protonated as a hydrochloride salt.
Synonyms:
Common Name | Source |
---|---|
Benzyl N-(5-aminopentyl)carbamate hydrochloride | |
N-Cbz-1,5-diaminopentane hydrochloride | |
Z-1,5-diaminopentane hydrochloride | |
N-Benzyloxycarbonyl-1,5-diaminopentane hydrochloride |
Property | Value |
---|---|
CAS Registry Number | 18807-74-4 |
Molecular Formula | C₁₃H₂₁ClN₂O₂ |
Molecular Weight | 272.77 g/mol |
Appearance | White crystalline powder |
The molecular formula confirms the incorporation of a benzyl carbamate group (C₆H₅CH₂OCO−) and a protonated diamine moiety (NH₃⁺Cl⁻).
The compound features a 1,5-diaminopentane backbone with distinct functional modifications:
Structural Diagram:
Cl⁻ | H₃N⁺-(CH₂)₅-NH-CO-O-CH₂-C₆H₅
The Cbz group introduces steric bulk, influencing reactivity and solubility. This protection strategy is pivotal in peptide synthesis to prevent unwanted side reactions.
While N-Z-1,5-pentanediamine hydrochloride lacks chiral centers, its conformational flexibility is modulated by the Cbz group’s steric effects. Studies on analogous compounds (e.g., 1,3-difluorinated alkanes) demonstrate that bulky substituents favor staggered conformations to minimize steric clash. For this diamine:
Quantum mechanical simulations suggest that the Cbz group’s electron-withdrawing nature polarizes the adjacent carbonyl, potentially stabilizing specific rotamers.
N-Z-1,5-pentanediamine hydrochloride, also known as benzyl N-(5-aminopentyl)carbamate hydrochloride, represents a significant compound in organic synthesis where the benzyloxycarbonyl protecting group serves as a crucial intermediate [1] [2]. The synthetic approach involves the selective protection of one amino group in 1,5-pentanediamine through carbamate formation followed by hydrochloride salt preparation [22].
The carbamate formation typically utilizes benzyl chloroformate (CbzCl) as the protecting reagent under mild basic conditions [22]. The reaction mechanism proceeds through nucleophilic attack of the primary amine on the carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate that subsequently eliminates chloride to yield the protected carbamate [26]. This benzyloxycarbonyl (Cbz or Z) protecting group can be selectively removed through catalytic hydrogenation using palladium on carbon under hydrogen atmosphere [22] [26].
The conversion to the hydrochloride salt involves treatment of the free base with hydrochloric acid solution [6]. This protonation occurs at the unprotected amino group, forming the stable hydrochloride salt that enhances solubility and stability for storage and further synthetic applications [2]. The molecular formula of the resulting compound is C13H20N2O2·HCl with a molecular weight of 272.77 g/mol [2] [8].
Advanced synthetic methodologies have demonstrated the use of alkyl phenyl carbonates for selective carbamate protection of polyamines [23]. This approach allows for precise control over regioselectivity, enabling the protection of primary amines in the presence of secondary amines with excellent yields [23]. The method proves particularly advantageous for achieving mono-carbamate protection of symmetrical aliphatic α,ω-alkanediamines such as 1,5-pentanediamine [23].
The biotechnological production of 1,5-pentanediamine, the precursor to N-Z-1,5-pentanediamine hydrochloride, has been extensively developed through engineered Escherichia coli systems [9] [10]. These engineered bacteria overexpress lysine decarboxylase genes, primarily cadA, which catalyzes the conversion of L-lysine to 1,5-pentanediamine through decarboxylation [27] [28].
The engineering strategy involves the introduction of multiple genetic modifications to enhance production efficiency [10]. Key components include the overexpression of lysine decarboxylase (CadA) and the lysine-pentanediamine antiporter (CadB) [9] [27]. The CadA enzyme, derived from various bacterial sources including Escherichia coli, Bacillus subtilis, and Corynebacterium glutamicum, serves as the primary catalytic component [27]. The CadB antiporter facilitates the import of lysine substrate while simultaneously exporting the produced pentanediamine, preventing product inhibition [15] [27].
Recent developments have achieved significant improvements in production yields through systematic strain engineering [28]. Advanced strains have been developed that can tolerate high cadaverine concentrations, with engineered Escherichia coli achieving titers of 58.7 g/L with a yield of 0.396 g/g glucose [28]. These improvements result from combined mutagenesis approaches including ultraviolet radiation, visible spectrum treatment, and atmospheric room temperature plasma mutagenesis [28].
The metabolic engineering approach has also incorporated strategies to mitigate end-product inhibition [28]. Transcriptome analysis revealed that cadaverine suppresses ATP synthesis and lysine precursor formation, leading to targeted engineering of glycolysis pathways and lysine biosynthesis genes [28]. Additional modifications include the enhancement of cadaverine export systems and the optimization of cofactor availability, particularly pyridoxal phosphate which is essential for lysine decarboxylase activity [27] [29].
Fermentation optimization for pentanediamine biosynthesis involves comprehensive parameter control to maximize productivity and yield [11] [14]. The optimization process encompasses medium composition, environmental conditions, feeding strategies, and process control parameters [27] [30].
Medium composition plays a critical role in achieving optimal production levels [27]. The inorganic salt medium typically contains diammonium hydrogen phosphate (2 g/L), potassium dihydrogen phosphate (4 g/L), citric acid (0.85 g/L), magnesium sulfate heptahydrate (0.7 g/L), and various trace elements including iron sulfate, zinc sulfate, and copper sulfate [27]. The carbon source, usually glucose, is maintained at concentrations ranging from 20-700 g/L depending on the fermentation strategy [27].
Temperature control is maintained between 32-37°C for optimal enzyme activity and cell viability [24] [27]. The pH is typically maintained around 6.5-7.8, which represents the optimal range for lysine decarboxylase activity [27] [29]. Oxygen supply is carefully controlled as the decarboxylation reaction can proceed under anaerobic conditions, with stirring speeds maintained between 200-1000 rpm [27].
Fed-batch fermentation strategies have proven superior to batch processes for achieving high pentanediamine concentrations [14] [27]. These strategies involve controlled substrate feeding to prevent substrate inhibition while maintaining optimal cell density [27]. Pyridoxal phosphate supplementation at concentrations of 0.2 mmol/L is essential for maintaining lysine decarboxylase activity throughout the fermentation process [27].
Process monitoring involves real-time measurement of lysine consumption and pentanediamine accumulation using high-performance liquid chromatography [21] [27]. The conversion efficiency typically reaches 92-99% under optimized conditions, with complete substrate utilization achieved within 0.5-24 hours depending on the system configuration [19] [27].
Table 1: Fermentation Performance Parameters for Engineered Escherichia coli Strains
Parameter | Batch Culture | Fed-batch Culture | Units | Reference |
---|---|---|---|---|
Maximum Titer | 12.6 | 58.7 | g/L | [28] [30] |
Yield on Glucose | 0.27 | 0.396 | g/g | [28] [30] |
Conversion Efficiency | 92-99 | 95-99 | % | [19] [27] |
Fermentation Time | 24-48 | 72-96 | hours | [27] [28] |
Cell Density | 4-20 | 15-25 | g/L DCW | [27] [28] |
The purification of 1,5-pentanediamine hydrochloride from fermentation broth employs a two-stage process involving cation exchange resin adsorption followed by crystallization [7] [16]. This approach achieves high purity products suitable for pharmaceutical and industrial applications [18].
Cation exchange resin selection involves screening multiple resin types to identify optimal adsorption characteristics [7] [16]. The D152 weakly acidic cation exchange resin has been identified as the most suitable resin for pentanediamine hydrochloride purification, demonstrating superior desorption capacity and desorption rate compared to alternative resins [7] [18]. This resin exhibits an exchange capacity of 11.2 mmol/g and particle size range of 0.315-1.25 mm [7].
The adsorption process optimization involves controlling solution pH, temperature, concentration, and contact time [7] [16]. Optimal adsorption occurs at pH 9.0, where pentanediamine exists predominantly in the monoprotonated form (C5H15N2+), facilitating effective ion exchange [7]. The equilibrium adsorption capacity reaches 133.80 mg/g under these conditions, with complete adsorption achieved within 1 hour [7].
Thermodynamic analysis reveals that the adsorption process is exothermic with a Gibbs free energy change of -10.474 kJ/mol, indicating spontaneous adsorption [7]. The adsorption data fits well to the Langmuir isotherm model with a correlation coefficient of 0.993, suggesting monolayer adsorption on the resin surface [7]. The maximum theoretical adsorption capacity calculated from the Langmuir model is 181.49 mg/g [7].
Dynamic column operations demonstrate optimal performance at a height-to-diameter ratio of 10:1 with flow rates of 1.0 mL/min [7]. Under these conditions, the adsorption capacity reaches 96.45 mg/g with a recovery proportion of 80.16% in the effective section [7]. Desorption using 1.0 M hydrochloric acid achieves complete recovery with peak concentrations reaching 127.82 g/L [7].
Table 2: Adsorption Isotherm Parameters for D152 Resin
Model | Parameter | Value | Units | Correlation (R²) |
---|---|---|---|---|
Langmuir | qm | 181.49 | mg/g | 0.993 |
Langmuir | KL | 4.5 × 10⁻⁵ | L/mg | 0.993 |
Freundlich | KF | 4.671 | (mg/g)·(mg/L)¹/ⁿ | 0.989 |
Freundlich | n | 3.335 | - | 0.989 |
Temkin-Pyzhev | aT | 1.13 × 10⁻³ | L/mg | 0.985 |
Temkin-Pyzhev | bT | 78.702 | J/mol | 0.985 |
Crystallization optimization involves evaluating different crystallization methods and conditions to achieve maximum purity and yield [17] [18]. Antisolvent crystallization followed by cooling crystallization has been identified as the optimal approach, achieving 66.72% yield with 99% purity [17]. The crystallization process utilizes ethanol-water mixed solutions with controlled temperature profiles from 60°C to 10°C [17] [18].
The crystallization process comparison reveals significant differences in product quality between different purification approaches [7] [18]. Pentanediamine hydrochloride solution obtained through resin elution produces the highest crystal product quality, achieving 97.23% purity compared to 85.55% for direct fermentation broth crystallization and 92.75% for activated carbon-treated solutions [7]. This superior performance results from the effective removal of fermentation impurities including proteins, residual sugars, and inorganic salts through the resin purification process [7].
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